5-Phenyl-1,2,4-triazin-3(2H)-one
CAS No.: 31952-61-1
Cat. No.: VC18518255
Molecular Formula: C9H7N3O
Molecular Weight: 173.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31952-61-1 |
|---|---|
| Molecular Formula | C9H7N3O |
| Molecular Weight | 173.17 g/mol |
| IUPAC Name | 5-phenyl-2H-1,2,4-triazin-3-one |
| Standard InChI | InChI=1S/C9H7N3O/c13-9-11-8(6-10-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12,13) |
| Standard InChI Key | CURGSMAEMFWRQL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=O)NN=C2 |
Introduction
Structural and Chemical Characteristics of 5-Phenyl-1,2,4-triazin-3(2H)-one
Molecular Architecture
The compound features a 1,2,4-triazin-3(2H)-one backbone, where the triazine ring is fused with a ketone group at position 3 and a phenyl substituent at position 5. This arrangement confers unique electronic properties, as evidenced by its logP value of 1.54, indicating moderate lipophilicity . The planar structure of the triazinone ring facilitates π-π stacking interactions, which are critical in supramolecular chemistry and drug-receptor binding .
Key Spectral Data:
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IR Spectroscopy: Strong absorption bands at 1,645 cm⁻¹ (C=O stretch) and 1,635 cm⁻¹ (C=N stretch) confirm the presence of the triazinone core .
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¹H-NMR: Signals at δ 7.45–7.86 ppm correspond to aromatic protons, while a singlet at δ 5.89 ppm is attributed to the N-CH₂ group in derivatives .
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¹³C-NMR: Peaks at δ 158.59 ppm (C=N) and δ 179.59 ppm (C=O) validate the core structure .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇N₃O |
| Molecular Weight | 173.17 g/mol |
| Exact Mass | 173.05897 g/mol |
| PSA (Polar Surface Area) | 38.67 Ų |
| logP | 1.54 |
| Melting Point | Not reported |
| Boiling Point | Not reported |
These properties suggest moderate solubility in polar solvents, making the compound suitable for reactions in ethanol or DMSO .
Synthetic Methodologies
Cyclization of Benzil Derivatives
A seminal synthesis route involves the reaction of benzil (1,2-diphenylethanedione) with semicarbazide or thiosemicarbazide under reflux conditions. For example, Rykowski and van der Plas (1980) demonstrated that heating benzil with semicarbazide in ethanol for 30 hours yields 5,6-diphenyl-1,2,4-triazin-3(2H)-one, a closely related analog . Adapting this method, the 5-phenyl variant can be synthesized by substituting benzil with phenylglyoxal, though reaction yields may vary .
Hydroxymethylation and Functionalization
Biological and Pharmacological Applications
Molluscicidal Activity
Fluorinated triazinone derivatives exhibit potent activity against Biomphalaria alexandrina snails, vectors of schistosomiasis. In comparative studies, compounds such as 6-(5’-fluoro-2’-aminophenyl)-3-thioxo-1,2,4-triazinone demonstrated efficacy comparable to Baylucide (niclosamide), the standard molluscicide . The LC₅₀ values for these derivatives range from 0.12–0.25 ppm, underscoring their potential as environmentally friendly alternatives .
Material Science Applications
Coordination Polymers
The triazinone core serves as a ligand in metal-organic frameworks (MOFs). Its ability to coordinate with transition metals like Cu(II) and Fe(III) has been exploited to design porous materials for gas storage and catalysis . For instance, copper-triazinone complexes show enhanced CO₂ adsorption capacity (12.5 mmol/g at 298 K) .
Organic Electronics
Triazinone derivatives are investigated as electron-transport materials in organic light-emitting diodes (OLEDs). The compound’s electron-deficient nature facilitates charge injection, with reported electron mobility of 0.15 cm²/V·s in thin-film configurations .
Challenges and Future Directions
Synthetic Optimization
Current methods suffer from moderate yields (50–70%) and lengthy reaction times (>24 hours). Advances in microwave-assisted synthesis or flow chemistry could enhance efficiency. For example, continuous flow reactors might reduce reaction times to <2 hours while improving yields to >90%.
Toxicity Profiling
While triazinones show promise, their ecotoxicological impacts remain underexplored. Computational models predict moderate aquatic toxicity (LC₅₀ = 10–50 mg/L for Daphnia magna), necessitating empirical validation .
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